![molecular formula C23H22ClN3OS2 B2680238 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride CAS No. 1330374-41-8](/img/structure/B2680238.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C23H22ClN3OS2 and its molecular weight is 456.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
The exact mode of action of This compound tuberculosis , indicating that they may interfere with the bacterium’s metabolic processes or disrupt its cell wall synthesis.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that they may impact pathways crucial for the survival and replication of M. tuberculosis.
Pharmacokinetics
The ADME properties of This compound A study on similar benzothiazole derivatives suggests that they have a favorable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of This compound Based on the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that they may lead to the death of M. tuberculosis cells.
Actividad Biológica
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a critical enzyme involved in DNA repair processes, making it a target for cancer therapy. This article synthesizes available research findings regarding the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound has been documented in several studies. The compound is synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with tetrahydrothieno-pyridine analogs. The resulting product exhibits a complex structure that can be characterized by various spectroscopic techniques including NMR and mass spectrometry.
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C19H22ClN3OS2 |
Molecular Weight | 393.00 g/mol |
Functional Groups | Benzamide, Thieno-pyridine, Thiazole |
Solubility | Soluble in organic solvents |
Inhibition of APE1
Research indicates that this compound exhibits significant inhibitory activity against APE1. In vitro assays have shown that it can inhibit APE1 with IC50 values in the low micromolar range. This inhibition leads to the potentiation of cytotoxic effects when combined with alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzothiazole and thienopyridine moieties significantly affect the biological activity. For instance, substituents on the aromatic rings can enhance or diminish inhibitory potency against APE1. Compounds with larger or more polar substituents tend to exhibit improved solubility and bioavailability .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Combination Therapy : In studies involving HeLa cells, the compound was shown to enhance the cytotoxicity of MMS and TMZ by increasing the accumulation of apurinic sites in DNA. This suggests a synergistic effect that could be exploited in cancer treatments .
- In Vivo Efficacy : Animal models treated with this compound demonstrated favorable pharmacokinetic profiles, including good plasma and brain exposure after intraperitoneal administration at doses around 30 mg/kg body weight .
Table 2: Biological Activity Summary
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. For instance, the synthesis may begin with the formation of a thieno[2,3-c]pyridine scaffold through cyclization reactions involving benzothiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
One of the primary areas of investigation for N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is its anticancer potential. Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:
- Inhibition of Apurinic/apyrimidinic Endonuclease 1 (APE1) : This compound has been shown to inhibit APE1, an enzyme involved in DNA repair processes. Inhibition of APE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents such as alkylating agents (e.g., methylmethane sulfonate) and temozolomide .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications on the benzothiazole and tetrahydrothieno moieties can significantly influence the biological activity of the compound. Variations in substituents at specific positions have been linked to enhanced potency against APE1 and improved pharmacokinetic profiles .
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Studies have demonstrated good exposure levels in plasma and brain tissues following intraperitoneal administration in animal models . Toxicological assessments are crucial for evaluating the safety profile of this compound before clinical application.
Therapeutic Applications
Given its mechanism of action and biological profile, this compound holds promise as a potential therapeutic agent in:
- Cancer Therapy : As an APE1 inhibitor, it may enhance the efficacy of existing chemotherapeutic agents.
- Neuroprotective Strategies : Its ability to penetrate the blood-brain barrier suggests potential applications in neurodegenerative diseases where oxidative stress plays a role.
Case Study 1: Inhibition of APE1 in Cancer Cells
A study conducted on HeLa cells demonstrated that treatment with related compounds led to a hyperaccumulation of apurinic sites when combined with methylmethane sulfonate. This suggests that inhibiting APE1 can sensitize cancer cells to DNA damage .
Case Study 2: Pharmacokinetic Profile Assessment
In vivo studies involving mice showed that intraperitoneal administration resulted in significant plasma levels of the compound within one hour post-administration. This rapid absorption indicates its potential for effective therapeutic use .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2.ClH/c1-14-7-9-15(10-8-14)21(27)25-23-20(16-11-12-26(2)13-19(16)29-23)22-24-17-5-3-4-6-18(17)28-22;/h3-10H,11-13H2,1-2H3,(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVMGPGHLXSKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.